molecular formula C23H19N3O2 B10918313 3,6-dicyclopropyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10918313
M. Wt: 369.4 g/mol
InChI Key: VVLOYLKITZOGQF-UHFFFAOYSA-N
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Description

3,6-dicyclopropyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that contains a fused oxazole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a naphthalene derivative with a pyridine derivative in the presence of a cyclopropylating agent. The reaction conditions often include the use of a strong base and a suitable solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dicyclopropyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-dicyclopropyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dicyclopropyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific structural features, such as the fused oxazole and pyridine rings and the presence of cyclopropyl and naphthalene groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-naphthalen-1-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c27-22(24-18-7-3-5-13-4-1-2-6-16(13)18)17-12-19(14-8-9-14)25-23-20(17)21(26-28-23)15-10-11-15/h1-7,12,14-15H,8-11H2,(H,24,27)

InChI Key

VVLOYLKITZOGQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54)C(=NO3)C6CC6

Origin of Product

United States

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